![molecular formula C19H21N3O2 B14145889 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is a complex organic compound that features a quinoline ring system and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one typically involves the condensation of 3,4-dihydro-2H-quinoline-1-carbaldehyde with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline and hydrazone derivatives.
科学研究应用
Chemistry
In chemistry, (1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its ability to undergo various chemical reactions makes it versatile for different applications.
作用机制
The mechanism of action of (1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and quinoline ring system allow it to bind to specific sites, modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline ring systems.
Hydrazones: Compounds with similar hydrazone linkages.
Uniqueness
What sets (1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one apart is its combination of a quinoline ring and a hydrazone linkage, which provides unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with diverse biological targets.
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C19H21N3O2/c1-14(23)19(21-20-16-9-11-17(24-2)12-10-16)22-13-5-7-15-6-3-4-8-18(15)22/h3-4,6,8-12,20H,5,7,13H2,1-2H3/b21-19- |
InChI 键 |
IIAOZJATFGPBRG-VZCXRCSSSA-N |
手性 SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)OC)/N2CCCC3=CC=CC=C32 |
规范 SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)OC)N2CCCC3=CC=CC=C32 |
溶解度 |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


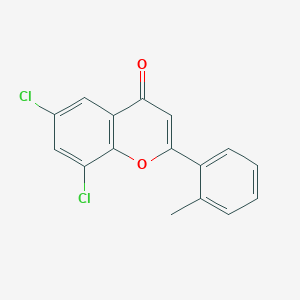
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
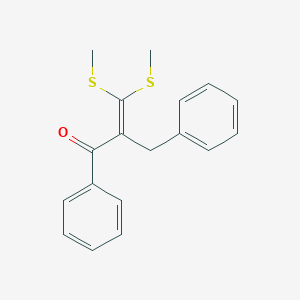
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
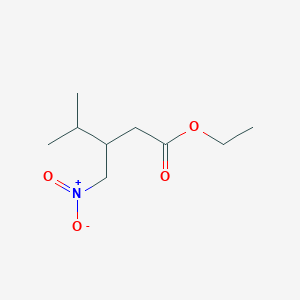
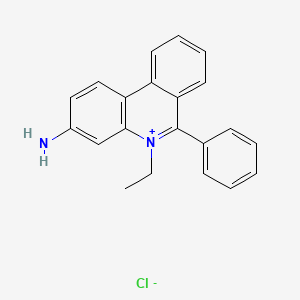
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)



![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
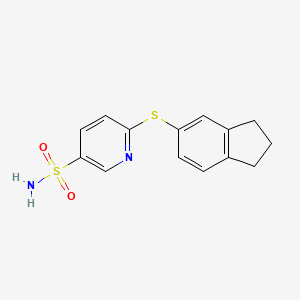
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
